molecular formula C26H39N3O4 B14776574 3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

Cat. No.: B14776574
M. Wt: 457.6 g/mol
InChI Key: ATLYLVPZNWDJBW-VVTBANEOSA-N
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Description

3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is a complex organic compound characterized by its unique bicyclic structure and multiple chiral centers. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The key steps may include:

    Formation of the Bicyclic Core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.

    Functionalization: Introduction of the amide and hydroxyl groups can be carried out through nucleophilic substitution and reduction reactions. Protecting groups may be used to ensure selective reactions at specific sites.

    Final Coupling: The benzamide moiety is introduced in the final step through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the purification and isolation of intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (palladium on carbon) under hydrogen gas are common.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction: Conversion of the amide to an amine.

    Substitution: Introduction of nitro or halogen groups on the benzamide ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its multiple chiral centers make it an interesting subject for studying stereochemistry and its effects on biological activity.

Medicine

In medicine, 3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide has potential therapeutic applications. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties to materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets could include G-protein coupled receptors (GPCRs) or enzymes involved in metabolic pathways. The pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide
  • 3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzoate
  • 3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzonitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H39N3O4

Molecular Weight

457.6 g/mol

IUPAC Name

3-[(1S,5R)-8-[2-[cyclohexylmethyl(2,3-dihydroxypropanoyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide

InChI

InChI=1S/C26H39N3O4/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32)/t21?,22-,23+,24?

InChI Key

ATLYLVPZNWDJBW-VVTBANEOSA-N

Isomeric SMILES

C1CCC(CC1)CN(CCN2[C@@H]3CC[C@H]2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O

Canonical SMILES

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O

Origin of Product

United States

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